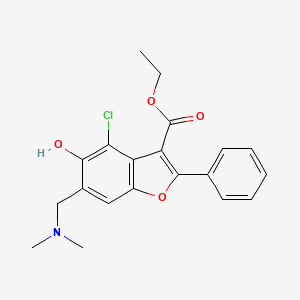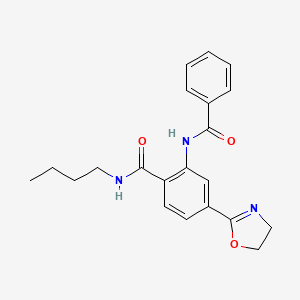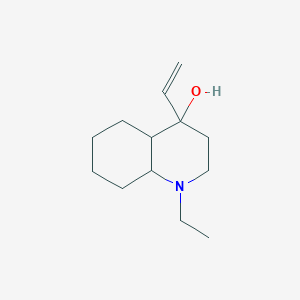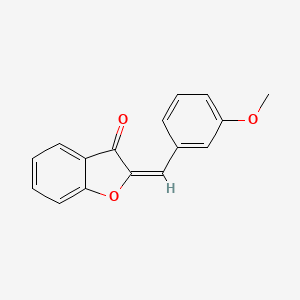
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan typically involves the trifluoromethylation of furan derivatives. One common method includes the treatment of 2,5-dimethylfuran with sulfur tetrafluoride, which introduces the trifluoromethyl groups at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive fluorinating agents. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or nickel under hydrogen atmosphere.
Substitution: Reagents like halogens, organolithium, or Grignard reagents under controlled conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Hydrogenated furans.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for fluorinated compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan involves its interaction with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for drug delivery systems and other biomedical applications. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylfuran: Known for its pharmacological properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Bis(trifluoromethyl)furan: Similar structure but lacks the dimethyl groups.
Uniqueness: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan stands out due to the presence of both dimethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications enhance its stability, reactivity, and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
67837-81-4 |
|---|---|
Molekularformel |
C8H6F6O |
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C8H6F6O/c1-3-5(7(9,10)11)6(4(2)15-3)8(12,13)14/h1-2H3 |
InChI-Schlüssel |
WBEBAIGXUHSPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)






![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)


